molecular formula C9H11FO B2429932 4-Fluoro-2-methylphenethyl alcohol CAS No. 124869-88-1

4-Fluoro-2-methylphenethyl alcohol

Cat. No.: B2429932
CAS No.: 124869-88-1
M. Wt: 154.184
InChI Key: VDYMMPCFRALPKP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenethyl alcohol is an organic compound with the molecular formula C9H11FO It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position

Scientific Research Applications

4-Fluoro-2-methylphenethyl alcohol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Safety and Hazards

4-Fluoro-2-methylphenethyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-fluoro-2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-fluoro-2-methylacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-fluoro-2-methylphenethylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or tosylates. Reagents like thionyl chloride (SOCl2) or p-toluenesulfonyl chloride (TsCl) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or THF.

    Substitution: SOCl2 in pyridine, TsCl in the presence of a base like triethylamine.

Major Products:

    Oxidation: 4-Fluoro-2-methylbenzaldehyde, 4-fluoro-2-methylbenzoic acid.

    Reduction: 4-Fluoro-2-methylphenethylamine.

    Substitution: 4-Fluoro-2-methylphenethyl chloride, 4-fluoro-2-methylphenethyl tosylate.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylphenethyl alcohol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through hydrogen bonding, hydrophobic interactions, and electronic effects imparted by the fluorine atom.

Comparison with Similar Compounds

    4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group directly attached to the benzene ring.

    4-Fluoro-2-methylbenzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl position.

    2-Fluoro-4-methylphenethyl alcohol: Similar structure but with the fluorine and methyl groups at different positions.

Uniqueness: 4-Fluoro-2-methylphenethyl alcohol is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. The presence of the fluorine atom at the para position relative to the hydroxyl group enhances its stability and reactivity compared to other isomers.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYMMPCFRALPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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